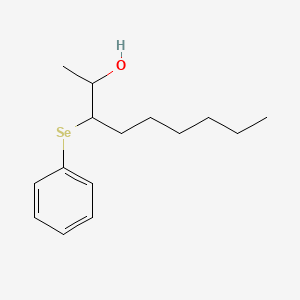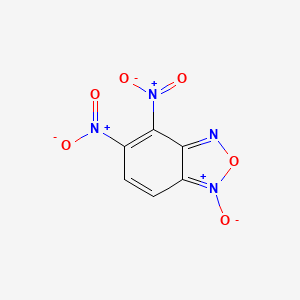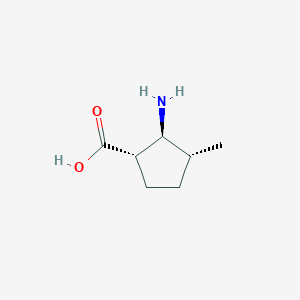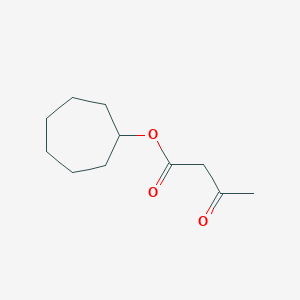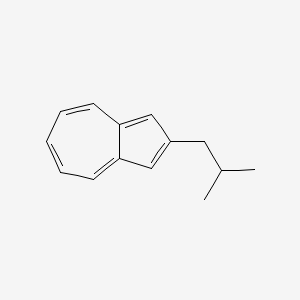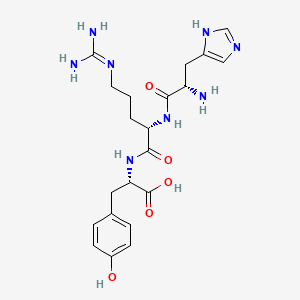![molecular formula C16H34O5 B15160364 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol CAS No. 654649-41-9](/img/structure/B15160364.png)
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is a chemical compound with a complex structure that includes hydroxyl groups and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 8-methylnonanol with epichlorohydrin under basic conditions to form an intermediate epoxide. This intermediate is then reacted with glycerol in the presence of a catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and ether linkage play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Specific pathways may include modulation of signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{2-Hydroxy-3-[(8-methyloctyl)oxy]propoxy}propane-1,2-diol
- 3-{2-Hydroxy-3-[(8-methyldecyl)oxy]propoxy}propane-1,2-diol
Uniqueness
3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol is unique due to its specific chain length and branching, which can influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
654649-41-9 |
|---|---|
Formule moléculaire |
C16H34O5 |
Poids moléculaire |
306.44 g/mol |
Nom IUPAC |
3-[2-hydroxy-3-(8-methylnonoxy)propoxy]propane-1,2-diol |
InChI |
InChI=1S/C16H34O5/c1-14(2)8-6-4-3-5-7-9-20-12-16(19)13-21-11-15(18)10-17/h14-19H,3-13H2,1-2H3 |
Clé InChI |
QVBVVQCUPAGFCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCOCC(COCC(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
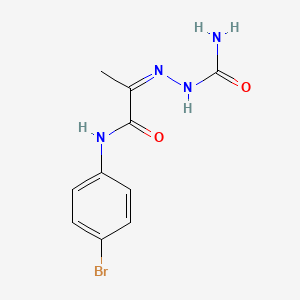
![2-[Bis(4-chlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B15160306.png)
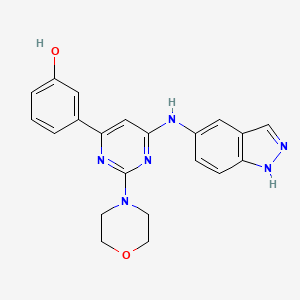
![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
